3-Amino-1-cyclobutyl-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclobutyl-3-methylbutan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyclobutyl ring and an amino group attached to a butanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutyl-3-methylbutan-1-one typically involves the reaction of cyclobutylmethyl ketone with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with additional steps for scaling up the process and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutyl-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-cyclobutyl-3-methylbutan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutyl-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity . Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-cyclobutyl-3-methylbutan-2-one: Similar structure but with a different position of the ketone group.
3-Amino-1-cyclobutyl-2-methylbutan-1-one: Similar structure but with a different position of the methyl group.
Uniqueness
3-Amino-1-cyclobutyl-3-methylbutan-1-one is unique due to its specific arrangement of functional groups and the presence of a cyclobutyl ring.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1-cyclobutyl-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,10)6-8(11)7-4-3-5-7/h7H,3-6,10H2,1-2H3 |
InChI Key |
MQSCYAPMCLGXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.